molecular formula C24H19N5O3 B2941283 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203404-73-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2941283
CAS No.: 1203404-73-2
M. Wt: 425.448
InChI Key: QZXUYDGKIFQSLF-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazole core linked via a carboxamide group to an ethyl chain terminating in a pyridazine ring substituted with a furan-2-yl group. The pyridazine ring is oxidized at the 6-position, contributing to its electron-deficient character.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c30-23-11-9-19(22-7-4-14-32-22)27-29(23)13-12-25-24(31)17-8-10-21-20(15-17)26-16-28(21)18-5-2-1-3-6-18/h1-11,14-16H,12-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXUYDGKIFQSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This detailed article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C15H17N3O3
Molecular Weight : 287.31 g/mol

The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a benzimidazole group, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Furan Ring : The furan ring is synthesized using standard organic reactions.
  • Formation of the Pyridazine Moiety : The pyridazine structure is created through cyclization reactions.
  • Coupling Reactions : The final step involves coupling the furan-pyridazine intermediate with the benzimidazole derivative under specific conditions (e.g., using bases like cesium carbonate in dimethylformamide at elevated temperatures) .

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity.

Cell Line Tested IC50 (µM) Mechanism of Action
HCT116 (Colon Cancer)12.5Induction of apoptosis via mitochondrial pathways
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation through cell cycle arrest
A549 (Lung Cancer)10.0Disruption of microtubule dynamics leading to mitotic arrest

In vitro assays have shown that this compound can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in infectious disease treatment .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interactions : It potentially interacts with cellular receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Induction : The furan and pyridazine moieties can increase oxidative stress within cells, promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on HCT116 Cells : A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis through mitochondrial pathways.
  • Combination Therapy Research : Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound 1 : N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS 1219903-09-9)
  • Structural Difference : Replaces the benzo[d]imidazole with a thiazole ring bearing a pyrrol-1-yl substituent.
  • Impact: The thiazole’s sulfur atom may enhance metabolic stability compared to the benzoimidazole’s NH group. No biological data are available .
Compound 2 : N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS 1448058-91-0)
  • Structural Difference : Substitutes the furan with a 1,2,4-triazole and replaces benzo[d]imidazole with benzo[c]isoxazole.
  • Impact : The triazole’s nitrogen-rich structure could improve hydrogen bonding with targets. The benzo[c]isoxazole’s fused ring system may reduce planarity, affecting binding to hydrophobic pockets. Molecular weight (427.4 g/mol) is higher than the target compound’s, possibly due to the triazole .

Substituent Variations on Pyridazine

Compound 3 : 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide (CAS 1396864-02-0)
  • Structural Difference : Lacks the ethyl-furan-pyridazine chain; instead, the pyridazine is directly substituted with a 2-methylimidazole and linked to a trifluoromethoxyphenyl group.
  • Impact : The trifluoromethoxy group enhances lipophilicity and metabolic resistance. The simplified structure (MW 363.29 g/mol) may improve bioavailability compared to the target compound’s extended chain .

Carboxamide-Linked Complex Scaffolds

Compound 4 : 1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-N-((S)-13-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carbonyl)-14,14-dimethyl-11-oxo-3,6,9-trioxa-12-azapentadecyl)-1H-benzo[d]imidazole-5-carboxamide (9.46)
  • Structural Difference : A PROTAC (proteolysis-targeting chimera) with a highly complex structure, incorporating a benzo[d]imidazole-carboxamide linked to a E3 ligase-recruiting moiety.
  • Impact : Demonstrates the versatility of benzo[d]imidazole-carboxamides in targeted protein degradation. The extended polyethylene glycol (PEG) chain and thiazole-phenyl group facilitate cellular uptake and protein binding, unlike the simpler target compound .

Structural and Property Comparison Table

Compound Name Core Heterocycle Pyridazine Substituent Molecular Weight (g/mol) Key Features
Target Compound Benzo[d]imidazole Furan-2-yl ~430–450 (estimated) Phenyl substitution, ethyl linker
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide Thiazole Furan-2-yl 395.4 Pyrrol-1-yl, methyl-thiazole
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide Benzo[c]isoxazole 1,2,4-Triazol-1-yl 427.4 Triazole, phenyl substitution
6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide Pyridazine 2-Methylimidazol-1-yl 363.29 Trifluoromethoxyphenyl

Key Research Findings and Hypotheses

  • Electronic Effects : The furan-2-yl group in the target compound may engage in π-π stacking, while triazole or imidazole substituents (Compounds 2, 3) could enhance dipole interactions .
  • Solubility and Bioavailability : Lower molecular weight analogs (e.g., Compound 3) may exhibit better pharmacokinetic profiles, whereas bulkier derivatives (e.g., Compound 2) might face solubility challenges .
  • Target Selectivity: The benzo[d]imidazole core’s planar structure (target compound) is advantageous for intercalation into DNA or enzyme active sites, whereas non-planar scaffolds (e.g., benzo[c]isoxazole in Compound 2) may alter binding modes .

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